molecular formula C20H17N3O3S B2443470 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 898515-88-3

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B2443470
CAS RN: 898515-88-3
M. Wt: 379.43
InChI Key: OQFASELVFMPTPC-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on the synthesis of various derivatives related to the compound and their potential applications. For instance, the synthesis of novel derivatives has been explored for their antimicrobial activities, demonstrating the compound's utility in creating new antimicrobial agents. The studies detail the chemical reactions and conditions required to synthesize these derivatives, highlighting the compound's role in the development of new pharmaceuticals (Bektaş et al., 2007; Abu‐Hashem et al., 2020).

Pharmacological Potential

The compound's derivatives have shown promising pharmacological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. These activities are attributed to the structural features of the compound, which can be modified to target specific biological pathways. Research has also investigated the compound's potential as an anti-inflammatory and analgesic agent, providing insights into its therapeutic applications (Yar & Ansari, 2009; Hebishy et al., 2020).

Antimicrobial and Anticancer Activities

Several studies have highlighted the compound's utility in generating derivatives with significant antimicrobial and anticancer activities. This research underscores the potential of such derivatives in treating infectious diseases and cancer, showcasing the broad therapeutic capabilities of the compound. The structure-activity relationships derived from these studies can inform the design of new drugs with enhanced efficacy and specificity (Padalkar et al., 2014; Trapani et al., 2003).

properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-3-25-14-7-5-13(6-8-14)17-11-16(23-26-17)19(24)22-20-21-15-9-4-12(2)10-18(15)27-20/h4-11H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFASELVFMPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

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